Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-
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Overview
Description
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is an organosilicon compound with the molecular formula C12H19ClO3Si. It is a colorless to slightly yellow liquid that is used in various chemical applications due to its reactivity and ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
The synthesis of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- typically involves the reaction of chloromethylphenylethyl bromide with trimethoxysilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions can be adjusted based on the specific requirements of the synthesis .
Industrial production methods often involve the use of a fixed bed reactor, where the reactants are passed over a catalyst to facilitate the reaction. This method is suitable for large-scale production due to its efficiency and ease of operation .
Chemical Reactions Analysis
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions include silane coupling agents and other organosilicon compounds .
Scientific Research Applications
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Comparison with Similar Compounds
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- can be compared with other similar compounds such as:
Trimethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the chloromethylphenylethyl group.
(Chloromethyl)phenylethyltrimethoxysilane: A closely related compound with similar chemical properties and applications.
The uniqueness of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- lies in its ability to form strong bonds with both organic and inorganic materials, making it highly versatile for various applications .
Properties
CAS No. |
42861-95-0 |
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Molecular Formula |
C12H19ClO3Si |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3 |
InChI Key |
UFTVYYXWUBLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1CCl)(OC)OC |
Origin of Product |
United States |
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